Dihydro-dids

Overview

Description

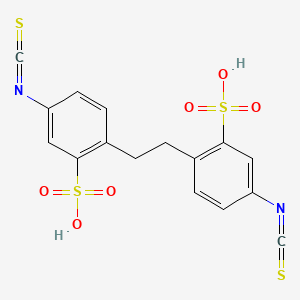

Dihydro-dids, also known as H(2)dids, belongs to the class of organic compounds known as sulfonated stilbenes . These are stilbenes that carry a sulfone group at one or more positions of either benzene rings . It’s not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Synthesis Analysis

The potent and specific inhibitor of anion permeability, 4,4′-diisothicyanostilbene-2,2′-disulfonic acid (DIDS) was synthesized in tritiated form ([3H]DIDS) from tritiated 5-nitrotoluene-o-sulfonic acid . Its reactions with and effects on red blood cells were compared with those of a reduced form ([3H]H2DIDS), previously used as a tracer for DIDS .

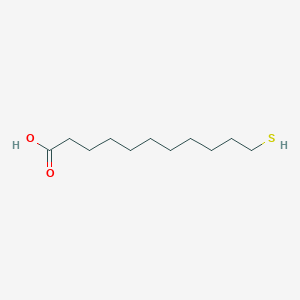

Molecular Structure Analysis

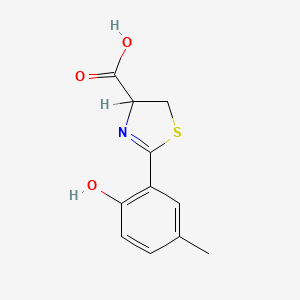

The structural determinants involved in modulating the activity of RAD51 were characterized using several commercial molecules derived from DIDS . Both isothiocyanate substituents of DIDS appear to be essential in the inhibition of RAD51 .

Chemical Reactions Analysis

DIDS is a potent RAD51 inhibitor. It inhibits the RAD51-mediated homologous pairing and strand-exchange reactions . DIDS inhibits anion exchange and binding to the red blood cell membrane .

Physical And Chemical Properties Analysis

The physical properties of a substance like Dihydro-dids can include density, color, hardness, melting and boiling points, and electrical conductivity . Some physical properties, such as density and color, may be observed without changing the physical state of the matter .

Scientific Research Applications

H2DIDS, the dihydro analog of DIDS, is used to study anion exchange in human red blood cells. It interacts with membrane sites causing irreversible inhibition of anion exchange, and its high affinity for the transport system makes it a valuable tool for studying anion transport (Shami, Rothstein, & Knauf, 1978).

A study involving [(mu-1,2-benzenedithiolato)][Fe(CO)3]2, a diiron hydrogenase mimic, demonstrated that weak acids like acetic acid can be used for electrocatalytic generation of dihydrogen, revealing important insights for green chemistry and hydrogen storage (Felton et al., 2007).

Digital Image Correlation (DIC), an optical method, has been applied to study the mechanical behavior of biological tissues, showing its potential in biomedical research for understanding tissue properties and changes due to various conditions (Zhang & Arola, 2004).

The study of the didemnin family of marine depsipeptides, including dehydrodidemnin B (aplidine), has been crucial in understanding cell proliferation, protein biosynthesis, and apoptosis, and has led to clinical trials for cancer treatment (Vera & Joullié, 2002).

A study on the intrinsic dissolution behavior of different carbamazepine samples and their dihydrates demonstrated variations in solubility kinetics, providing insights for maintaining drug product quality (Sehić et al., 2010).

The polythiourea derivatives of DIDS, resulting from its hydrolysis and multimerization in aqueous solutions, were found to be more potent inhibitors of anion transporters and channels than DIDS itself, providing insights into the molecular mechanisms of these compounds (Wulff, 2008).

An extended theoretical and experimental study of DIDS and its derivatives revealed their sensitivity to environmental changes, and their optical properties were found to be similar in various acidic/basic environments. This study provided deeper insights into the behavior of these compounds (Jaunet-Lahary et al., 2016).

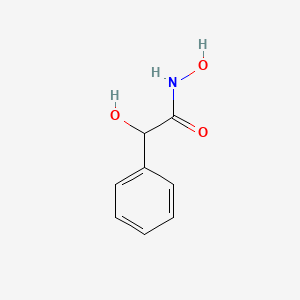

Didox (3,4-dihydroxy-benzohydroxamic acid), a derivative of dihydroxy-benzohydroxamic acid, was studied for its anti-inflammatory and anti-oxidative stress properties in murine macrophages. It was found to suppress pro-inflammatory profiles and reduce oxidative stress, suggesting potential applications in managing inflammatory diseases (Matsebatlela et al., 2015).

Future Directions

properties

IUPAC Name |

5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGKYURDYTXCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210444 | |

| Record name | Dihydro-dids | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-dids | |

CAS RN |

61481-03-6 | |

| Record name | 4,4′-Diisothiocyanodihydrostilbene-2,2′-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61481-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-dids | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061481036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-dids | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(3,4-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1196165.png)

![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [1-oxo-1-(2-phenylethylamino)propan-2-yl] ester](/img/structure/B1196166.png)

![N-cyclohexyl-N,4-dimethyl-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1196167.png)

![N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide](/img/structure/B1196168.png)

![2-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1196170.png)

![4-[(Bicyclo[4.1.0]heptane-7-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B1196177.png)